molecular formula C14H19NO4 B13533968 tert-Butyl (2-acetyl-5-methoxyphenyl)carbamate

tert-Butyl (2-acetyl-5-methoxyphenyl)carbamate

Cat. No.: B13533968
M. Wt: 265.30 g/mol
InChI Key: IIQBUYNSFSTEKP-UHFFFAOYSA-N
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Description

tert-Butyl (2-acetyl-5-methoxyphenyl)carbamate: is an organic compound with the molecular formula C14H19NO4 and a molecular weight of 265.31 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-acetyl-5-methoxyphenyl)carbamate typically involves the reaction of 2-acetyl-5-methoxyaniline with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-acetyl-5-methoxyphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones , while reduction can produce alcohols .

Scientific Research Applications

tert-Butyl (2-acetyl-5-methoxyphenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (2-acetyl-5-methoxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors and signaling pathways , resulting in the observed biological effects .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl (2-acetylphenyl)carbamate
  • tert-Butyl (5-methoxyphenyl)carbamate

Comparison: tert-Butyl (2-acetyl-5-methoxyphenyl)carbamate is unique due to the presence of both acetyl and methoxy groups on the phenyl ring. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the methoxy group can enhance the lipophilicity and membrane permeability of the compound, making it more effective in certain applications .

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

tert-butyl N-(2-acetyl-5-methoxyphenyl)carbamate

InChI

InChI=1S/C14H19NO4/c1-9(16)11-7-6-10(18-5)8-12(11)15-13(17)19-14(2,3)4/h6-8H,1-5H3,(H,15,17)

InChI Key

IIQBUYNSFSTEKP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC)NC(=O)OC(C)(C)C

Origin of Product

United States

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